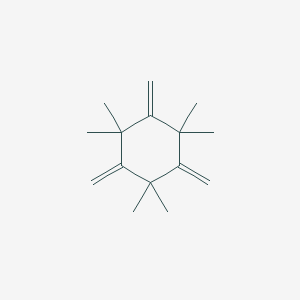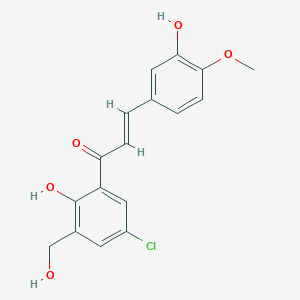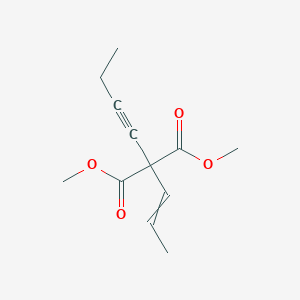
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkynes and alkenes. One common method involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehydes, followed by nucleophilic addition of cyclic amines . The reaction conditions often require a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂ with Pd/C, LiAlH₄
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkanes.
Applications De Recherche Scientifique
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and alkene groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but lacks the prop-1-en-1-yl group.
Prop-1-en-2-yl acetate: Contains an alkene group but differs in overall structure and reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
109468-67-9 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
dimethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h6,8H,5H2,1-4H3 |
Clé InChI |
HHVJXTPARRSIKU-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C=CC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


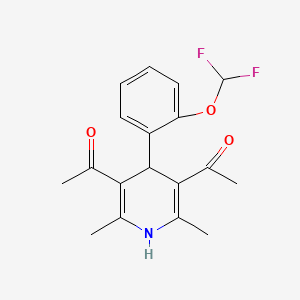

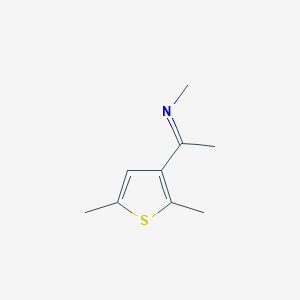
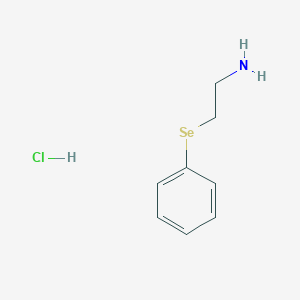
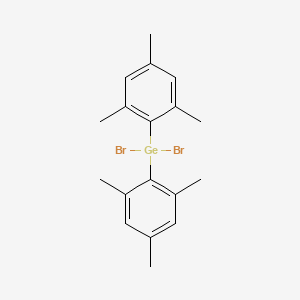
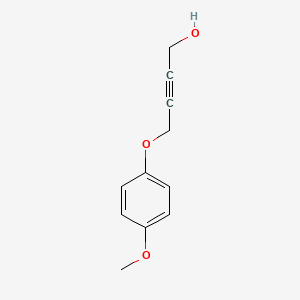



![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
